(2-{(E)-[2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-{2-[((E)-2-{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a tetrafluoropropoxy group and a hydrazono linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[((E)-2-{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps. The initial step often includes the preparation of the tetrafluoropropoxy benzoyl hydrazone intermediate. This intermediate is then reacted with phenoxyacetic acid under controlled conditions to form the final compound. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-{2-[((E)-2-{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of new compounds with varied functional groups.
Scientific Research Applications
2-{2-[((E)-2-{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{2-[((E)-2-{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The tetrafluoropropoxy group and hydrazono linkage play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate: Shares the tetrafluoropropoxy group but differs in the ester functionality.
(2,2,3,3-tetrafluoropropoxy)acetic acid: Similar in containing the tetrafluoropropoxy group but lacks the hydrazono and phenoxyacetic acid moieties.
Uniqueness: 2-{2-[((E)-2-{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID is unique due to its combination of the tetrafluoropropoxy group, hydrazono linkage, and phenoxyacetic acid structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18F4N2O5 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-[2-[(E)-[[4-(2,2,3,3-tetrafluoropropoxymethyl)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H18F4N2O5/c21-19(22)20(23,24)12-30-10-13-5-7-14(8-6-13)18(29)26-25-9-15-3-1-2-4-16(15)31-11-17(27)28/h1-9,19H,10-12H2,(H,26,29)(H,27,28)/b25-9+ |
InChI Key |
STWVXCGJAAUAGF-YCPBAFNGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)OCC(=O)O |
Origin of Product |
United States |
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